2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-

Catalog No.
S13627213
CAS No.
M.F
C10H9F3O
M. Wt
202.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z...

Product Name

2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-

IUPAC Name

(Z)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-5,7,14H,6H2/b4-2-

InChI Key

YDNLMIBCGPTFIK-RQOWECAXSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CCO

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C\CO

2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-, also known as 3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol, is an organofluorine compound characterized by a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety. This unique structure imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications. The compound's molecular formula is C12H10F3OC_{12}H_{10}F_3O with a molecular weight of approximately 236.21 g/mol.

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride.
  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

  • From Oxidation: 3-[3-(Trifluoromethyl)phenyl]prop-2-enal or 3-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid.
  • From Reduction: 3-[3-(Trifluoromethyl)phenyl]propan-1-ol.
  • From Substitution: Various substituted derivatives depending on the nucleophile used.

Research indicates that 3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. These activities make it a candidate for further investigation in medicinal chemistry and pharmacology. The presence of the trifluoromethyl group may enhance the compound's lipophilicity, potentially affecting its bioactivity and pharmacokinetics.

The synthesis of 3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol typically involves:

  • Starting Material: The synthesis begins with 3-(trifluoromethyl)benzaldehyde.
  • Aldol Condensation: The benzaldehyde undergoes aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide to form 3-[3-(trifluoromethyl)phenyl]prop-2-enal.
  • Reduction: The resulting product is then reduced using a reducing agent like sodium borohydride to yield the final compound.

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing catalysts and optimized reaction conditions to ensure scalability while maintaining high purity and consistency.

The applications of 3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol span various fields:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
  • Biology: Investigated for potential biological activities, including antimicrobial and anti-inflammatory effects.
  • Medicine: Explored as a precursor in drug development targeting specific molecular pathways.
  • Industry: Utilized in producing specialty chemicals and materials with unique properties.

Interaction studies involving 3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol focus on its reactivity with biological targets and its potential effects on cellular pathways. Preliminary studies suggest that its unique trifluoromethyl group may influence how it interacts with enzymes and receptors, warranting further investigation into its pharmacological profile.

Similar Compounds

Several compounds share structural similarities with 3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol:

  • 3-[3-(Trifluoromethyl)phenyl]propan-1-ol: Similar structure but lacks the double bond in the propene moiety.
  • 3-(Trifluoromethyl)phenol: Contains a hydroxyl group directly attached to the phenyl ring instead of the propene moiety.

Uniqueness

The uniqueness of 3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol lies in the combination of both the trifluoromethyl group and the propene structure, which imparts distinct reactivity and properties compared to its analogs. This dual functionality enhances its utility in synthetic chemistry and potential biological applications.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

202.06054939 g/mol

Monoisotopic Mass

202.06054939 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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